

A Detailed Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-4-nitroaniline

Cat. No.: B1439042

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This document provides a comprehensive technical guide for the laboratory-scale synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole (CAS No: 97963-62-7). This compound is a critical intermediate in the pharmaceutical industry, most notably for the synthesis of Pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[3]

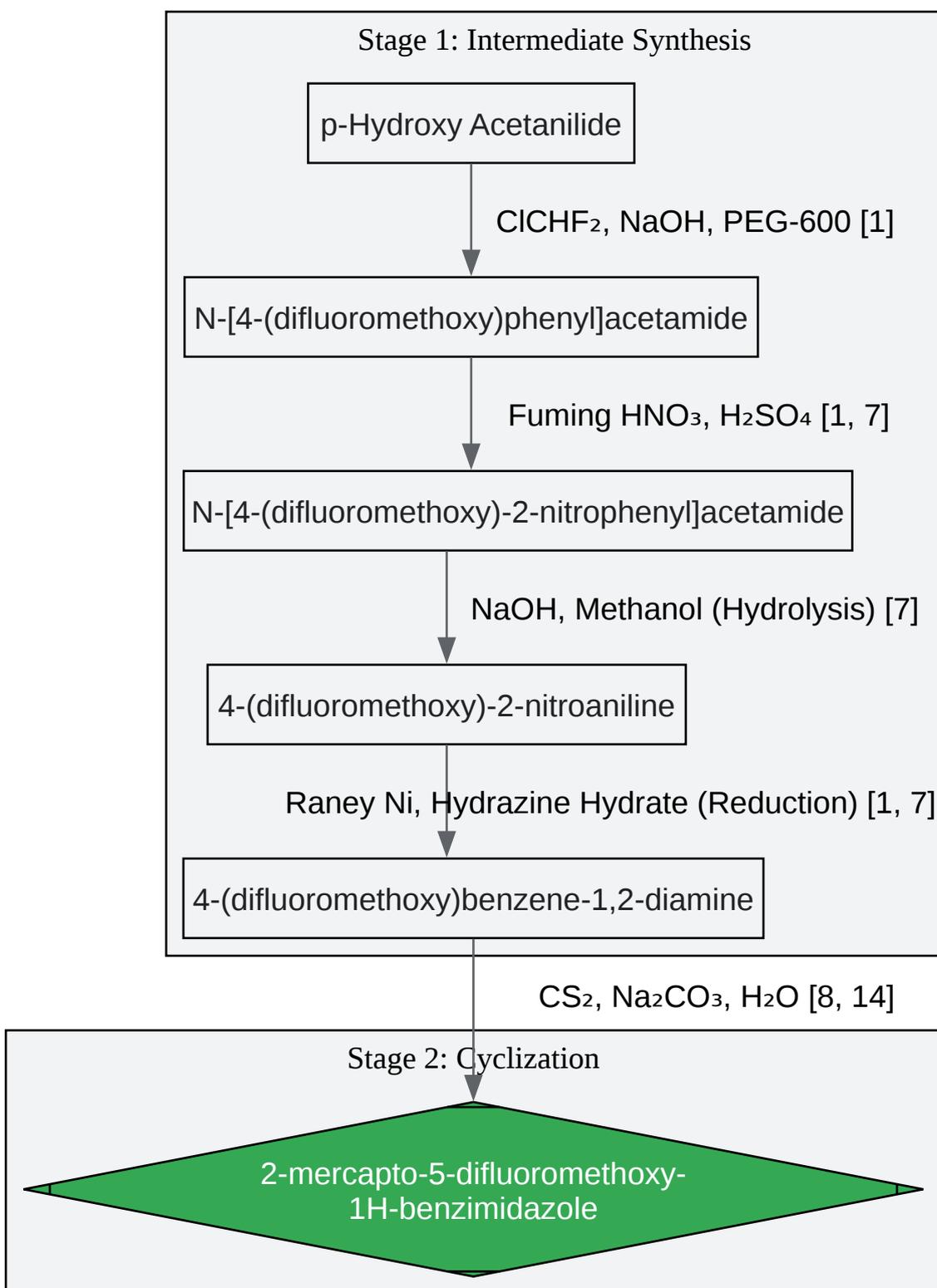
This guide presents a multi-step synthetic route, beginning with the readily available starting material, p-hydroxy acetanilide. The narrative explains the causality behind key experimental choices, providing a robust, self-validating protocol for researchers.

Overall Synthetic Strategy

The synthesis is a convergent process that involves two primary stages:

- **Formation of the Key Intermediate:** Synthesis of 4-(difluoromethoxy)benzene-1,2-diamine from p-hydroxy acetanilide through a four-step sequence involving difluoromethoxylation, nitration, hydrolysis, and reduction.
- **Heterocyclic Ring Formation:** Cyclization of the synthesized diamine with carbon disulfide to construct the target benzimidazole ring system.[4]

The entire synthetic pathway is outlined below.



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Caption: Overall synthetic pathway for 2-mercapto-5-difluoromethoxy-1H-benzimidazole.

PART I: Synthesis of 4-(difluoromethoxy)benzene-1,2-diamine

This section details the preparation of the essential o-phenylenediamine precursor.

Protocol 1: N-[4-(difluoromethoxy)phenyl]acetamide (Difluoromethoxylation)

This step introduces the difluoromethoxy group onto the phenol. The reaction is a nucleophilic substitution where the phenoxide ion attacks difluorochloromethane. Polyethylene glycol (PEG-600) is used as a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. A high pH (>9) must be maintained to ensure the starting material remains in its deprotonated, nucleophilic phenoxide form.[4]

- To a reaction vessel containing isopropyl alcohol (150 g), add p-hydroxy acetanilide (22.6 g, 0.15 mol), sodium hydroxide (18 g, 0.45 mol), and a catalytic amount of PEG-600.
- Heat the reaction mass to 50-55°C with stirring.
- Purge difluorochloromethane (ClCHF₂) gas into the mixture while maintaining the temperature at 50-55°C.
- Monitor the pH intermittently every 3-4 hours. If the pH drops below 9, pause the gas purging, add more NaOH, stir for 1 hour, and then resume.
- Continue the reaction for 70-75 hours, monitoring completion by Thin-Layer Chromatography (TLC) using a mobile phase of Toluene:Ethyl acetate (60:40).[4]
- Upon completion, cool the reaction mass to room temperature for use in the next step.

Protocol 2: N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide (Nitration)

Nitration is performed under controlled, cold conditions (20-25°C) to prevent over-nitration and control the regioselectivity of the reaction. The acetamido group is an ortho-, para-director, and since the para position is blocked, nitration occurs primarily at the ortho position.[4][5]

- Take the organic layer from the previous step and add 1.5 g of concentrated sulfuric acid (98%), stirring at 30-35°C for 30 minutes.
- Cool the mixture to 20-25°C.
- Slowly add fuming nitric acid (34.8 g) dropwise over 2-3 hours, ensuring the temperature is maintained at 20-25°C.
- After the addition is complete, stir the reaction mass for an additional 2 hours at 20-25°C.
- Monitor the reaction by TLC (Toluene:Ethyl acetate, 60:40).[4]
- Quench the reaction by adding 44 ml of water and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane (25 ml each).
- Combine all organic layers for the subsequent hydrolysis step.

Protocol 3: 4-(difluoromethoxy)-2-nitroaniline (Hydrolysis)

The acetamido protecting group is removed via base-catalyzed hydrolysis to reveal the free amine.[5]

- Transfer the combined organic layers from the nitration step into a round-bottom flask with 100 ml of methanol.
- Add a solution of 50% NaOH (16.0 g in 32 ml of water).
- Heat the mixture to reflux for 3 hours.
- Monitor the reaction by TLC (Toluene, 100%).[5]
- After completion, cool the reaction mass to room temperature. The resulting organic layer containing the product is used directly in the final reduction step.

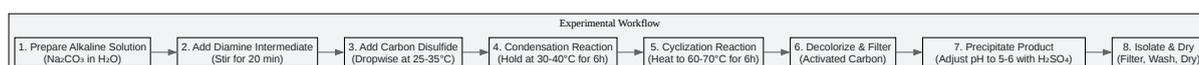
Protocol 4: 4-(difluoromethoxy)benzene-1,2-diamine (Reduction)

The nitro group is reduced to an amine using Raney Nickel as a catalyst and hydrazine hydrate as the hydrogen source. This is a vigorous exothermic reaction that requires careful temperature control.[4][5]

- Transfer the organic layer from the hydrolysis step to a suitable reaction flask.
- Make the solution alkaline by adding a 50% NaOH solution.
- Add Raney Nickel catalyst (approx. 0.88 g) under an inert atmosphere.
- While circulating chilled water in the condenser, slowly add hydrazine hydrate dropwise. A significant exotherm will be observed. Maintain control by adjusting the addition rate.
- After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
- The resulting filtrate contains the desired product, 4-(difluoromethoxy)benzene-1,2-diamine, which can be carried forward to the cyclization step.

PART II: Synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole

This final stage involves the formation of the benzimidazole ring through a condensation and cyclization reaction.



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Caption: Step-by-step workflow for the final cyclization reaction.

Protocol 5: Cyclization Reaction

The reaction proceeds in two phases: an initial condensation of the diamine with carbon disulfide at a lower temperature, followed by heating to facilitate the intramolecular cyclization and elimination of hydrogen sulfide to form the thermodynamically stable benzimidazole ring.[6]
[7]

Reagent	CAS No.	Amount	Molar Eq.
4-(difluoromethoxy)benzene-1,2-diamine	172282-50-7	34.8 g	1.0
Sodium Carbonate (Na ₂ CO ₃)	497-19-8	6.6 g	~0.3
Carbon Disulfide (CS ₂)	75-15-0	20 g	~1.3
Water (Solvent)	7732-18-5	20 g	-
Sulfuric Acid (for workup)	7664-93-9	As needed	-

Procedure:

- In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium carbonate (6.6 g) in tap water (20 g).
- After slight cooling, add 4-(difluoromethoxy)benzene-1,2-diamine (34.8 g) and stir the mixture for 20 minutes.
- Heat the mixture to 30°C and begin the dropwise addition of carbon disulfide (20 g), maintaining the reaction temperature between 25-35°C.[7]

- Condensation: After the addition is complete, maintain the temperature at 30-40°C and stir for 6 hours.[7]
- Cyclization: Increase the temperature to 60-70°C and hold for an additional 6 hours to ensure complete ring closure.[7]
- Workup and Isolation: a. Add activated carbon to the reaction mixture to decolorize it and filter. b. Carefully adjust the pH of the filtrate to 5-6 using sulfuric acid. This neutralizes the reaction mixture and causes the product to precipitate.[6][7] c. Filter the resulting precipitate. d. Wash the solid with water to remove any inorganic salts. e. Dry the final product, 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, to obtain an off-white to pale yellow powder. [8]

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ F ₂ N ₂ OS	[1]
Molecular Weight	216.21 g/mol	[1]
Appearance	Off-white to pale yellow powder	[2][8]
Melting Point	239 - 243 °C	[2]

Spectroscopic Data

- ¹H NMR (DMSO-d₆, 400MHz): The spectrum is expected to show characteristic signals for the protons. The N-H proton of the imidazole ring typically appears as a broad singlet far downfield (often >12 ppm).[9] Aromatic protons will appear in the aromatic region, and the proton of the difluoromethoxy group (-OCHF₂) will present as a characteristic triplet due to coupling with the two adjacent fluorine atoms.[3][4]

- IR (KBr, cm^{-1}): The infrared spectrum should display characteristic absorption bands. Key peaks include N-H stretching ($\sim 3094 \text{ cm}^{-1}$), S-H stretching ($\sim 2449 \text{ cm}^{-1}$), aromatic C-H stretching ($\sim 1500\text{-}1630 \text{ cm}^{-1}$), Ar-O-C stretching ($\sim 1029\text{-}1256 \text{ cm}^{-1}$), C-F stretching from the CF_2 group ($\sim 1119\text{-}1146 \text{ cm}^{-1}$), and C-S stretching ($\sim 614 \text{ cm}^{-1}$).^[4]
- Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M^+) consistent with the molecular weight of the compound. For example, an ($M+1$) peak at m/z 217 has been reported.^[10]

Safety Precautions

- Carbon Disulfide (CS_2): Highly flammable, volatile, and toxic. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
- Acids and Bases: Concentrated nitric acid, sulfuric acid, and sodium hydroxide are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
- Raney Nickel: Pyrophoric when dry. It should always be handled as a slurry in water or another solvent and never allowed to dry in the air.

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